

# EB-47 Dihydrochloride for Proteomics Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: *EB-47 dihydrochloride*

Cat. No.: *B8118154*

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## Introduction

**EB-47 dihydrochloride** is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), also known as diphtheria toxin-like ADP-ribosyltransferase-1 (ARTD-1), with an IC<sub>50</sub> of 45 nM.[1][2] It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1/ARTD5) and Tankyrase 2 (TNKS2), with IC<sub>50</sub> values of 410 nM and 45 nM, respectively, as well as PARP10 with an IC<sub>50</sub> of 1,179 nM.[3][4] EB-47 mimics the substrate NAD<sup>+</sup> and binds to the nicotinamide-adenosine subsite of its target enzymes.[1] Its utility in proteomics research, particularly for target identification and engagement studies, is a rapidly developing area of interest.[5] This document provides detailed application notes and protocols for the use of **EB-47 dihydrochloride** in proteomics, with a focus on Activity-Based Protein Profiling (ABPP).

ABPP is a powerful chemical proteomics strategy that employs active site-directed chemical probes to assess the functional state of enzymes in native biological systems.[6][7][8] By modifying EB-47 into an activity-based probe (ABP), researchers can covalently label its enzymatic targets, enabling their identification, quantification, and functional characterization in complex proteomes.

## Key Applications

- **Target Engagement and Occupancy Studies:** Confirm and quantify the interaction of EB-47 with its intended targets (PARP-1, TNKS1/2) in a cellular context.
- **Off-Target Identification:** Profile the broader enzymatic landscape to identify potential off-targets of EB-47, providing crucial insights into its selectivity and potential side effects.
- **Competitive Profiling:** Utilize EB-47 in competition with a broad-spectrum ABP to profile the cellular targets of other PARP inhibitors.
- **Pathway Discovery:** Elucidate the downstream signaling pathways affected by the inhibition of PARP-1 and Tankyrase activity.

## Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of **EB-47 dihydrochloride** against its primary targets.

Target Enzyme	IC50 (nM)	Reference
PARP-1 / ARTD-1	45	<a href="#">[1]</a> <a href="#">[2]</a>
Tankyrase 2 (TNKS2)	45	<a href="#">[3]</a> <a href="#">[4]</a>
Tankyrase 1 (TNKS1) / ARTD5	410	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PARP10	1,179	<a href="#">[3]</a> <a href="#">[4]</a>
CdPARP	860	<a href="#">[1]</a>
HsPARP	1,000	<a href="#">[1]</a>

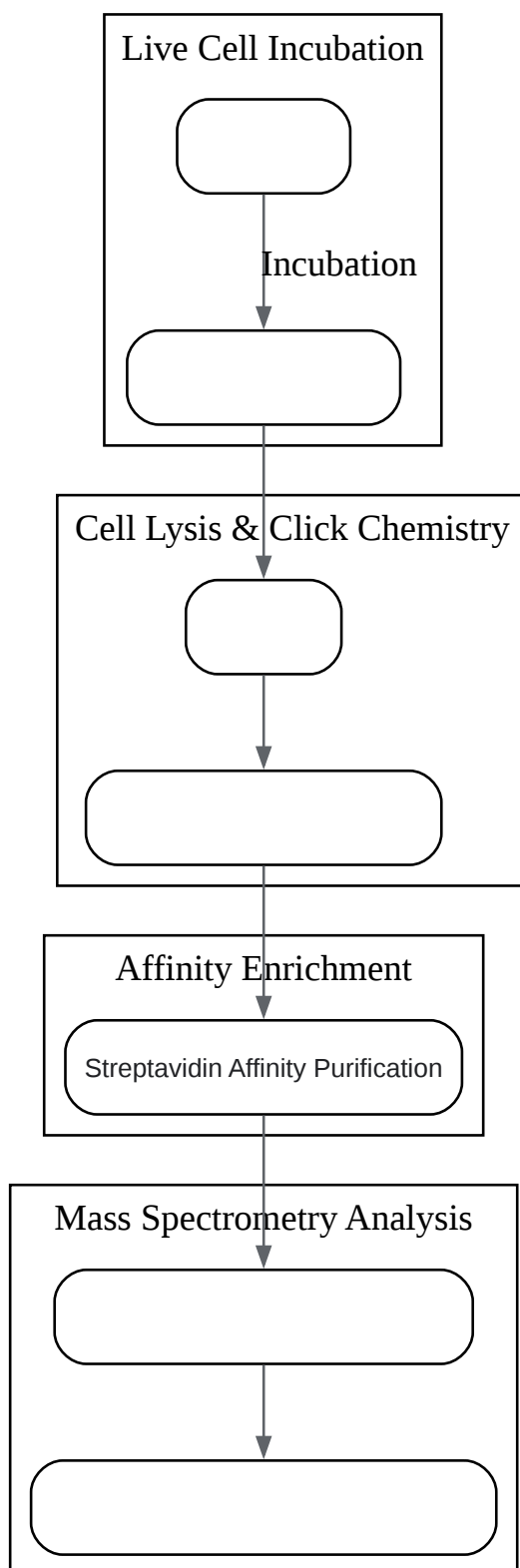
## Experimental Protocols

### Protocol 1: In-situ Target Engagement using a Clickable EB-47 Probe

This protocol describes the use of a synthetically modified EB-47, incorporating a clickable alkyne handle, to label target proteins in live cells. Subsequent click chemistry with a biotin-

azide reporter enables affinity enrichment and identification of target proteins via mass spectrometry.

Workflow Diagram:



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Caption: Workflow for in-situ target identification using a clickable EB-47 probe.

#### Materials:

- Alkyne-modified EB-47 probe
- Cell culture reagents
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Biotin-Azide reporter tag
- Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium Ascorbate)
- Streptavidin-coated magnetic beads
- Mass spectrometry-grade trypsin
- Reagents for LC-MS/MS analysis

#### Procedure:

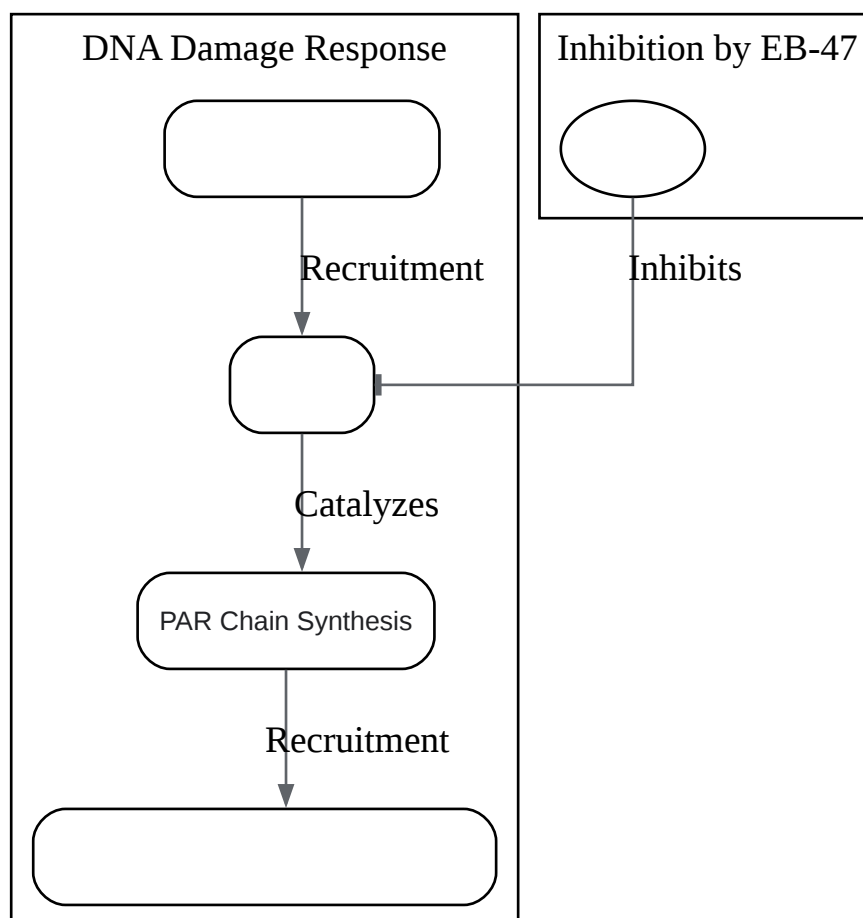
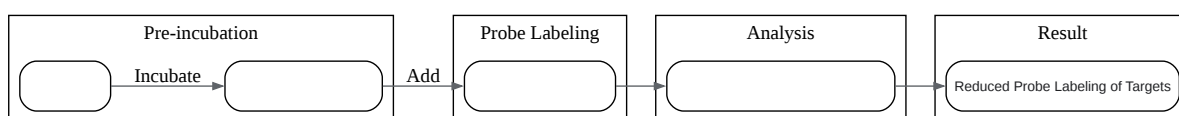
- Cell Treatment: Treat cultured cells with the alkyne-EB-47 probe at various concentrations and time points. Include a vehicle control (e.g., DMSO).
- Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
- Click Chemistry: To the cell lysate, add the biotin-azide reporter, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate. Incubate to allow the click reaction to proceed.
- Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight to digest the captured proteins.
- LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by LC-MS/MS.

- Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database.

## Protocol 2: Competitive Activity-Based Protein Profiling

This protocol allows for the profiling of EB-47's selectivity across a protein family using a broad-spectrum activity-based probe in a competitive format.

Logical Relationship Diagram:



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